4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine
Overview
Description
4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine is a chemical compound with the following properties:
- Linear Formula : C9H6N2Br1S1F1
- Molecular Weight : 273.12 g/mol
- CAS Number : 676348-24-6
- SMILES : Fc1c(cc(cc1)c2nc([s]c2)N)Br
Molecular Structure Analysis
The molecular structure of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine consists of a thiazole ring fused with a phenyl ring. The bromine and fluorine atoms are attached to the phenyl ring, while the amino group is part of the thiazole ring.
Chemical Reactions Analysis
The reactivity of this compound likely involves substitution reactions at the bromine and fluorine positions. Further investigations are needed to explore its behavior under various reaction conditions.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in different solvents.
- Melting Point : Determine the temperature at which it transitions from solid to liquid.
- Boiling Point : Explore the temperature at which it vaporizes.
- Stability : Assess its stability under various conditions (e.g., light, temperature, humidity).
Safety And Hazards
- Combustibility : Classified as a combustible solid (Storage Class Code 11).
- WGK (Water Danger Classification) : WGK 3 (moderately hazardous to water).
- Flash Point : Not applicable (non-volatile).
- Safety Precautions : Handle with care, and follow standard laboratory safety protocols.
Future Directions
Researchers should focus on the following aspects:
- Synthetic Optimization : Develop efficient synthetic routes.
- Biological Activity : Investigate its potential as a drug candidate or probe.
- Structure-Activity Relationship (SAR) : Explore modifications to enhance its properties.
- Toxicology Studies : Assess its safety profile.
Please note that the information provided here is based on available data, and further research is essential for a deeper understanding of this compound. Researchers should verify its identity and purity before use123.
properties
IUPAC Name |
4-(3-bromo-4-fluorophenyl)-1,3-thiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrFN2S/c10-6-3-5(1-2-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUJCJNOITOUHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CSC(=N2)N)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrFN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40373689 | |
Record name | 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine | |
CAS RN |
676348-24-6 | |
Record name | 4-(3-Bromo-4-fluorophenyl)-2-thiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=676348-24-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40373689 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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